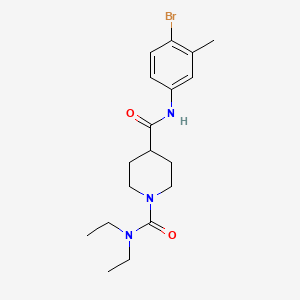![molecular formula C20H24N2O B5350852 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. The purpose of
Mechanism of Action
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This leads to increased activation of the reward pathway, which is involved in the reinforcing effects of drugs of abuse. This compound also has an effect on the serotonin system, which may contribute to its potential use in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and produce a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens. It has also been shown to produce a dose-dependent decrease in cocaine self-administration in rats. This compound has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of addiction.
Advantages and Limitations for Lab Experiments
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its low potential for abuse and dependence, and its potential use in the treatment of addiction and other mental health disorders. However, there are also limitations to its use in lab experiments, including its limited availability and the need for further research to fully understand its mechanism of action and potential clinical applications.
Future Directions
There are several future directions for research on 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, including the investigation of its potential use in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Further research is also needed to understand its mechanism of action and potential clinical applications. In addition, the development of new synthesis methods and analogues of this compound may lead to the discovery of more effective and safer treatments for addiction and other mental health disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. Its mechanism of action as a dopamine reuptake inhibitor and its low potential for abuse and dependence make it an attractive candidate for further research and development. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine is synthesized through a multi-step process that involves the reaction of 2-piperidinylpyridine with 4-methoxyphenylacetaldehyde and subsequent reduction of the resulting imine. The final product is obtained through purification and crystallization steps. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has been extensively studied for its potential use in the treatment of addiction, particularly for the treatment of cocaine and methamphetamine addiction. It has also been investigated for its potential use in the treatment of depression, anxiety, and other mental health disorders. This compound has been shown to have a high affinity for the dopamine transporter, which is involved in the reward pathway of the brain. It has also been shown to have a low affinity for the serotonin transporter, which is involved in mood regulation.
properties
IUPAC Name |
2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-18-12-10-17(11-13-18)7-6-16-22-15-5-3-9-20(22)19-8-2-4-14-21-19/h2,4,6-8,10-14,20H,3,5,9,15-16H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGNXKQEPSPOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)

![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)